molecular formula C9H8F2O3S B6243734 3-cyclopropyl-2-fluorophenyl fluoranesulfonate CAS No. 2411261-77-1

3-cyclopropyl-2-fluorophenyl fluoranesulfonate

Cat. No.: B6243734
CAS No.: 2411261-77-1
M. Wt: 234.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-2-fluorophenyl fluoranesulfonate is a synthetic organic compound characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a fluoranesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-fluorophenyl fluoranesulfonate typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced through electrophilic aromatic substitution reactions, where fluorine is added to a phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-fluorophenyl fluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoranesulfonate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

3-Cyclopropyl-2-fluorophenyl fluoranesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-fluorophenyl fluoranesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluoranesulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-2-fluorophenyl sulfonate
  • 3-Cyclopropyl-2-fluorophenyl methanesulfonate
  • 3-Cyclopropyl-2-fluorophenyl benzenesulfonate

Uniqueness

3-Cyclopropyl-2-fluorophenyl fluoranesulfonate is unique due to the presence of both a cyclopropyl group and a fluoranesulfonate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2411261-77-1

Molecular Formula

C9H8F2O3S

Molecular Weight

234.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.